Sodium 4-methyl-2-oxovalerate

Description

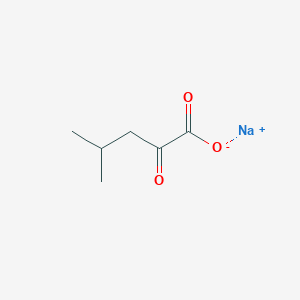

Structure

3D Structure of Parent

Properties

CAS No. |

4502-00-5 |

|---|---|

Molecular Formula |

C6H10NaO3 |

Molecular Weight |

153.13 g/mol |

IUPAC Name |

sodium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI Key |

NVPLKQSQRQOWCP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] |

Isomeric SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.[Na] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

4502-00-5 |

physical_description |

White powder; slight fruity aroma |

Related CAS |

816-66-0 (Parent) |

solubility |

Soluble in water Soluble (in ethanol) |

Synonyms |

2-Ketoisocaproic Acid Sodium Salt; 2-Oxo-4-methylpentanoic Acid Sodium Salt; 4-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 2-Ketoisocaproate; Sodium 4-methyl-2-oxopentanoate; Sodium 4-methyl-2-oxovalerate; Sodium α-Keto-isocaproate; Sodium α-Ketoi |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Leucine Metabolism: A Technical Guide to Sodium 4-methyl-2-oxovalerate (α-Ketoisocaproate)

Abstract

Sodium 4-methyl-2-oxovalerate, the sodium salt of α-ketoisocaproate (α-KIC), represents a critical metabolic nexus in the catabolism of the essential branched-chain amino acid, leucine. Far from being a mere intermediate, α-KIC is a bioactive molecule with profound implications for protein homeostasis, cellular signaling, and the pathophysiology of several metabolic diseases. This technical guide provides an in-depth exploration of the multifaceted role of Sodium 4-methyl-2-oxovalerate in leucine metabolism, intended for researchers, clinicians, and professionals in drug development. We will dissect the enzymatic pathways governing its synthesis and degradation, delve into the intricate regulatory mechanisms that control its metabolic flux, and discuss its significance as both a biomarker and a potential therapeutic agent. Furthermore, this guide furnishes detailed experimental protocols for the accurate quantification of α-KIC and the assessment of key enzymatic activities, providing a robust resource for the scientific community.

Introduction: The Centrality of α-Ketoisocaproate in Branched-Chain Amino Acid Metabolism

Leucine, an essential branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a potent signaling molecule that regulates diverse cellular processes, including translation initiation via the mechanistic target of rapamycin (mTOR) pathway.[1][2] The catabolism of leucine is initiated in the skeletal muscle and other peripheral tissues through a reversible transamination reaction, yielding α-ketoisocaproate.[3][4] This initial step is crucial as it commits leucine to either catabolic breakdown for energy production or other metabolic fates.

Sodium 4-methyl-2-oxovalerate, as the stable salt form of α-KIC, is frequently utilized in research and clinical settings.[5][6] Its strategic position in the leucine metabolic pathway makes it a key regulator and indicator of BCAA homeostasis. Dysregulation of α-KIC levels is a hallmark of several inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), and has been increasingly implicated in more common metabolic disorders such as insulin resistance and type 2 diabetes.[7][8]

This guide will systematically unpack the biochemistry of Sodium 4-methyl-2-oxovalerate, providing a comprehensive understanding of its physiological and pathological significance.

Physicochemical Properties of Sodium 4-methyl-2-oxovalerate

A thorough understanding of the physicochemical properties of Sodium 4-methyl-2-oxovalerate is essential for its accurate handling, storage, and use in experimental and clinical applications.

| Property | Value | Reference |

| Chemical Name | Sodium 4-methyl-2-oxopentanoate | [6] |

| Synonyms | α-Ketoisocaproic acid sodium salt, Ketoleucine sodium salt | [9] |

| CAS Number | 4502-00-5 | [6] |

| Molecular Formula | C₆H₉NaO₃ | [10] |

| Molecular Weight | 152.12 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Freely soluble in water | [6] |

| Stability | Hygroscopic; should be stored in a cool, dry place | [6] |

The Biochemical Pathway: Synthesis and Fate of α-Ketoisocaproate

The metabolic journey of α-KIC is governed by a series of enzymatic reactions primarily occurring in the mitochondria. The pathway can be broadly divided into two key stages: its formation from leucine and its subsequent oxidative decarboxylation.

Formation of α-Ketoisocaproate: The Role of Branched-Chain Aminotransferases (BCATs)

The initial and reversible step in leucine catabolism is the transamination of leucine to α-KIC, catalyzed by branched-chain aminotransferases (BCATs).[3] This reaction involves the transfer of the amino group from leucine to α-ketoglutarate, yielding glutamate and α-KIC. There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). While BCAT1 is predominantly expressed in the brain, BCAT2 is the primary isoform found in skeletal muscle, the main site of BCAA transamination.

Figure 1. The reversible transamination of leucine to α-ketoisocaproate catalyzed by branched-chain aminotransferases (BCATs).

The Irreversible Step: Oxidative Decarboxylation by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Once formed, α-KIC is transported into the mitochondrial matrix where it undergoes irreversible oxidative decarboxylation to isovaleryl-CoA. This is the rate-limiting step in leucine catabolism and is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[11] The BCKDH complex is composed of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[3] This reaction is a critical regulatory point, and its dysfunction leads to the accumulation of α-KIC and other branched-chain α-keto acids, as seen in MSUD.[7]

From isovaleryl-CoA, the metabolic pathway continues through a series of reactions that ultimately yield acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of fatty acids and cholesterol. A minor portion of α-KIC can also be converted to β-hydroxy-β-methylbutyrate (HMB), a molecule with its own distinct biological activities.[4]

Figure 2. The primary metabolic fate of α-ketoisocaproate is its irreversible conversion to isovaleryl-CoA by the BCKDH complex.

Regulation of α-Ketoisocaproate Metabolism

The flux of α-KIC through the leucine catabolic pathway is tightly regulated to meet the body's metabolic demands and prevent the toxic accumulation of branched-chain amino and keto acids. This regulation occurs primarily at the level of the BCKDH complex and involves both covalent modification and allosteric regulation.

Covalent Modification: The BCKDH Kinase and Phosphatase System

The activity of the BCKDH complex is controlled by a phosphorylation-dephosphorylation cycle.[11] A dedicated BCKDH kinase (BCKDK) phosphorylates the E1α subunit of the complex, leading to its inactivation.[12] Conversely, a mitochondrial phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates the BCKDH complex.[3] The relative activities of BCKDK and PP2Cm determine the overall activity state of the BCKDH complex and, consequently, the rate of α-KIC degradation.

Allosteric Regulation

The BCKDH kinase itself is subject to allosteric regulation. Notably, α-KIC is a potent inhibitor of BCKDK.[12] This creates a feed-forward mechanism where an accumulation of α-KIC inhibits its own breakdown by inactivating the kinase that inactivates the BCKDH complex. This allows for the efficient disposal of excess α-KIC. Other factors, such as the NADH/NAD+ and acyl-CoA/CoASH ratios, also influence the activity of the BCKDH complex, linking BCAA catabolism to the overall energy state of the cell.

Figure 3. The activity of the BCKDH complex is regulated by phosphorylation/dephosphorylation and allosteric inhibition of the BCKDH kinase by α-ketoisocaproate.

Physiological and Pathophysiological Roles of α-Ketoisocaproate

Role in Protein Homeostasis

While leucine is a well-known stimulator of muscle protein synthesis, α-KIC appears to play a more prominent role in inhibiting protein degradation.[2] This anti-catabolic effect makes Sodium 4-methyl-2-oxovalerate a compound of interest in conditions associated with muscle wasting.

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by mutations in the genes encoding the E1, E2, or E3 subunits of the BCKDH complex.[7] This leads to a profound deficiency in BCKDH activity and the accumulation of BCAAs and their corresponding α-keto acids, including α-KIC, in blood, urine, and cerebrospinal fluid. The accumulation of these compounds is neurotoxic and results in severe neurological damage if left untreated.[3]

Insulin Resistance and Type 2 Diabetes

Elevated circulating levels of BCAAs and their metabolites, including α-KIC, are strongly associated with insulin resistance and an increased risk of developing type 2 diabetes.[8] While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of BCAA catabolic intermediates may interfere with insulin signaling pathways and contribute to mitochondrial dysfunction.[13] α-KIC has been shown to stimulate mTORC1 signaling, which, in a state of chronic overactivation, can lead to feedback inhibition of insulin signaling.[2][8]

Neurological Effects

Beyond its role in MSUD, α-KIC can exert direct effects on the central nervous system. It has been shown to cross the blood-brain barrier and, at high concentrations, can be neurotoxic.[3] The neurotoxicity may be mediated by the inhibition of key enzymes in brain energy metabolism and the induction of oxidative stress.

Experimental Protocols for the Study of α-Ketoisocaproate

Accurate and reliable methods for the quantification of α-KIC and the assessment of related enzyme activities are crucial for advancing our understanding of its role in health and disease.

Quantification of α-Ketoisocaproate in Biological Samples

This protocol is adapted from established methods for the sensitive quantification of branched-chain keto acids in tissues.[14]

1. Sample Preparation:

-

Weigh frozen tissue powder (70-400 mg) and add 3 M perchloric acid (300 µL per 100 mg of tissue).

-

Sonicate the mixture twice for 10 seconds on ice.

-

Centrifuge at 25,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for derivatization.

2. Derivatization:

-

To 25 µL of the tissue extract, add 0.5 mL of 12.5 mM o-phenylenediamine (OPD) in 2 M HCl.

-

Add an appropriate amount of a 13C-labeled keto acid internal standard.

-

Incubate at 80°C for 30 minutes in the dark.

-

Cool the samples on ice.

3. Extraction:

-

Add 1 mL of ethyl acetate and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper ethyl acetate layer to a new tube.

-

Repeat the extraction with another 1 mL of ethyl acetate and combine the extracts.

-

Lyophilize the samples in a vacuum centrifuge.

4. UFLC-MS/MS Analysis:

-

Reconstitute the dried sample in 200 mM ammonium acetate.

-

Inject the sample onto a UFLC system coupled to a triple quadrupole mass spectrometer.

-

Use a C18 column for chromatographic separation.

-

Monitor the specific mass transitions for the OPD-derivatized α-KIC and the internal standard.

This protocol is based on a validated GC-MS method for the determination of α-KIC in plasma.[15][16]

1. Sample Preparation and Extraction:

-

To 50 µL of plasma, add an internal standard ([2H3]α-ketoisocaproic acid).

-

Deproteinize the sample with an equal volume of 10% trichloroacetic acid.

-

Centrifuge and pass the supernatant through a cation-exchange chromatography column to remove amino acids.

2. Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add N-phenyl-1,2-phenylenediamine and heat to form the N-phenylquinoxalinone derivative.

3. GC-MS Analysis:

-

Extract the derivative with an organic solvent (e.g., hexane).

-

Inject the sample into a GC-MS system.

-

Use a suitable capillary column for separation.

-

Perform selected ion monitoring (SIM) of the molecular ions of the derivatives of α-KIC and the internal standard for quantification.

BCKDH Complex Activity Assay

This non-radioactive colorimetric assay is based on the reduction of a tetrazolium salt coupled to the production of NADH by the BCKDH complex.[17] Commercially available kits are also available for this assay.

1. Enzyme Extraction:

-

Homogenize tissue samples in a lysis buffer containing detergents to solubilize mitochondrial membranes.

-

Centrifuge to remove cellular debris.

2. Assay Reaction:

-

Prepare a reaction mixture containing the enzyme extract, cofactors (e.g., thiamine pyrophosphate, NAD+, Coenzyme A), and the BCKDC substrate (a mixture of branched-chain α-keto acids, including α-KIC).

-

Add a tetrazolium salt (e.g., INT) and a coupling enzyme (diaphorase).

-

The NADH produced by the BCKDH complex will reduce the tetrazolium salt to a colored formazan product.

3. Measurement:

-

Monitor the increase in absorbance at the wavelength corresponding to the formazan product (e.g., 492 nm for INT) over time using a spectrophotometer.

-

The rate of color formation is proportional to the BCKDH activity.

4. Determination of Total Activity:

-

To measure the total potential activity of the BCKDH complex, pre-incubate the enzyme extract with a phosphatase (e.g., PP2Cm) to dephosphorylate and fully activate the complex before performing the assay.[18]

Therapeutic and Drug Development Perspectives

The central role of α-KIC in metabolism has made its pathway a target for therapeutic intervention in various diseases.

Inhibitors of BCKDH Kinase (BCKDK)

Given that elevated BCAA levels are associated with metabolic diseases, enhancing their catabolism is a potential therapeutic strategy. Inhibitors of BCKDK would lead to the dephosphorylation and activation of the BCKDH complex, thereby increasing the breakdown of α-KIC and other branched-chain keto acids. Several small molecule inhibitors of BCKDK have been developed and have shown promise in preclinical models for reducing circulating BCAA levels.[19] These compounds could have therapeutic potential for conditions like obesity, insulin resistance, and heart failure.

Sodium 4-methyl-2-oxovalerate as a Therapeutic Agent

Conversely, in conditions of protein catabolism or specific amino acid deficiencies, providing α-KIC can be beneficial. As a keto acid, it can be transaminated back to leucine, thereby providing the essential amino acid without an accompanying nitrogen load. This has been explored in the context of chronic kidney disease to reduce the accumulation of nitrogenous waste products while still providing essential amino acids.

Targeting Leucine Metabolism in Cancer

Some cancers exhibit an altered metabolism and an increased dependence on specific amino acids, including leucine.[20][21] Targeting the enzymes of leucine metabolism, such as BCAT, is being investigated as a potential anti-cancer strategy to disrupt the metabolic pathways that support tumor growth and proliferation.[20]

Future Directions and Conclusion

The study of Sodium 4-methyl-2-oxovalerate and its role in leucine metabolism is a rapidly evolving field. While much has been elucidated about its biochemical functions, many questions remain. Future research should focus on:

-

Tissue-specific regulation of α-KIC metabolism: A deeper understanding of how different tissues contribute to and are affected by changes in α-KIC levels is needed.

-

The precise mechanisms linking α-KIC to insulin resistance: Elucidating the molecular links between elevated α-KIC and impaired insulin signaling will be crucial for developing targeted therapies.

-

The role of α-KIC in the gut microbiome: The interplay between dietary protein, gut microbial metabolism of amino acids, and host α-KIC levels is an emerging area of interest.

-

Clinical translation of BCKDK inhibitors: Rigorous clinical trials are needed to establish the safety and efficacy of BCKDK inhibitors in humans for the treatment of metabolic diseases.

References

- The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Physiology. 2022.

- β-Hydroxy β-methylbutyric acid. Wikipedia.

- Scheme illustrating the regulation of branchedchain α-keto acid dehydrogenase (BCKAD) by phosphatase and kinase.

- Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver. The Journal of Nutrition. 2001.

- Branched-chain alpha-keto acid dehydrogenase complex. Wikipedia.

- Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate. The Journal of Biological Chemistry. 1982.

- Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. The Journal of Biological Chemistry. 2020.

- Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Physiology. 2023.

- Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules. 2018.

- High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in r

- Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. American Journal of Physiology-Endocrinology and Metabolism. 2017.

- Sodium 4-methyl-2-oxovaler

- Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. ACS Medicinal Chemistry Letters. 2024.

- Determination of Branched-Chain α-Keto Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues.

- A ketogenic diet alters mTOR activity, systemic metabolism and potentially prevents collagen degradation associated with chronic alcohol consumption in mice. Metabolomics. 2023.

- Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase.

- Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine.

- Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase. The Journal of Biological Chemistry. 2013.

- Exploiting leucine metabolism for therapeutic benefit in acute Myeloid Leukemia. GSC Biological and Pharmaceutical Sciences. 2024.

- Sodium 4-methyl-2-oxovaler

- The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis. International Journal of Molecular Sciences. 2024.

- α-Ketoisocaproate-induced hypersecretion of insulin by islets from diabetes-susceptible mice. American Journal of Physiology-Endocrinology and Metabolism. 2003.

- α-Ketoisocaproate and β-hydroxy-β-methyl butyrate regulate fatty acid composition and lipid metabolism in skeletal muscle of growing pigs. Journal of Animal Physiology and Animal Nutrition. 2019.

- MTOR signaling and ubiquitin-proteosome gene expression in the preservation of fat free mass following high protein, calorie restricted weight loss. Nutrition & Metabolism. 2012.

- BMR BCKDC Assay Kit. Biomedical Research Service Center.

- KIC (ketoisocaproic acid)

- Overview of Leucine Metabolism.

- Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry. 2014.

- Exploiting leucine metabolism for therapeutic benefit in acute Myeloid Leukemia.

- The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism. Nutrients. 2020.

- sodium 4-methyl-2-oxovaler

- Metabolic Regulation by Leucine of Translation Initiation Through the mTOR-Signaling Pathway by Pancre

- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F

- Chemical Substance - 4-Methyl-2-oxopentanoic acid, sodium salt. Government of Canada.

- mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy. International Journal of Molecular Sciences. 2023.

- Sodium 4-Methyl-2-Oxovalerate Hydrate: Key Specifications and Applic

- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

Sources

- 1. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTOR signaling and ubiquitin-proteosome gene expression in the preservation of fat free mass following high protein, calorie restricted weight loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 4. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]

- 5. Temporary title [webprod.hc-sc.gc.ca]

- 6. nbinno.com [nbinno.com]

- 7. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 8. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Sodium 4-methyl-2-oxovalerate | C6H9NaO3 | CID 4137900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. bmrservice.com [bmrservice.com]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. gsconlinepress.com [gsconlinepress.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Sodium 4-methyl-2-oxovalerate: Chemical Properties, Structure, and Biological Significance

Introduction

Sodium 4-methyl-2-oxovalerate, also known as sodium α-ketoisocaproate, is a compound of significant interest to researchers in the fields of metabolism, neuroscience, and drug development. As the sodium salt of 4-methyl-2-oxovaleric acid, it is a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA), leucine.[1][2][3] Its accumulation is a hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder, making it a crucial biomarker and a subject of study for understanding the pathophysiology of this disease.[4][5][6][7] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of sodium 4-methyl-2-oxovalerate, as well as its biological role and implications in disease.

Chemical Structure and Properties

Sodium 4-methyl-2-oxovalerate is an organic sodium salt. The structure consists of a five-carbon chain (valerate) with a methyl group at the fourth carbon and a ketone group at the second carbon. The carboxyl group at the first carbon is deprotonated and forms an ionic bond with a sodium ion.

Chemical Identifiers:

-

IUPAC Name: sodium;4-methyl-2-oxopentanoate[8]

-

CAS Number: 4502-00-5[8]

-

Molecular Formula: C₆H₉NaO₃[8]

-

Molecular Weight: 152.12 g/mol [8]

-

SMILES: CC(C)CC(=O)C(=O)[O-].[Na+][8]

Physicochemical Properties:

A summary of the key physicochemical properties of sodium 4-methyl-2-oxovalerate is presented in the table below.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [9] |

| Odor | Odorless to slight fruity aroma | [8][9] |

| Solubility | Freely soluble in water; low solubility in organic solvents like ethanol or acetone. | [8][9] |

| Melting Point | 210–215°C (decomposes) | [9] |

| Stability | Hygroscopic; should be stored under an inert atmosphere at 2–8°C. | [9] |

Synthesis and Purification

The synthesis of α-keto acids can be approached through various methods, including the oxidation of corresponding α-hydroxy acids or the hydrolysis of acyl cyanides. A common and effective method for the synthesis of sodium 4-methyl-2-oxovalerate involves the condensation of an aldehyde with an oxalate ester.

Experimental Protocol: Synthesis of Sodium 4-methyl-2-oxovalerate

This protocol is adapted from established methods for the synthesis of α-keto acids.

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of sodium ethoxide in absolute ethanol is prepared. The flask is cooled in an ice bath.

-

Causality: The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

-

-

Condensation: A mixture of isovaleraldehyde and diethyl oxalate is added dropwise to the stirred sodium ethoxide solution. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature overnight.

-

Causality: The sodium ethoxide acts as a strong base to deprotonate the α-carbon of the isovaleraldehyde, forming an enolate which then attacks the diethyl oxalate in a Claisen condensation reaction.

-

-

Hydrolysis: The resulting ester is hydrolyzed by adding a solution of sodium hydroxide and heating the mixture under reflux.

-

Causality: Saponification of the ester to the sodium salt of the carboxylic acid is necessary for the final product.

-

-

Acidification and Extraction: After cooling, the reaction mixture is acidified with hydrochloric acid. The aqueous layer is then extracted with diethyl ether.

-

Causality: Acidification protonates the carboxylate to form the free α-keto acid, which is more soluble in the organic solvent (diethyl ether) for extraction.

-

-

Formation of Sodium Salt: The combined ether extracts are then treated with a stoichiometric amount of sodium hydroxide solution. The aqueous layer containing the sodium salt is separated.

-

Causality: This step converts the free acid back to its sodium salt, which is water-soluble, allowing for separation from any remaining organic impurities.

-

-

Purification: The aqueous solution is concentrated under reduced pressure, and the crude sodium 4-methyl-2-oxovalerate is precipitated.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude sodium 4-methyl-2-oxovalerate

-

Ethanol

-

Water

Procedure:

-

Dissolution: The crude sodium 4-methyl-2-oxovalerate is dissolved in a minimal amount of hot water.

-

Causality: Using a minimal amount of solvent ensures that the solution is saturated, which is necessary for crystallization upon cooling.

-

-

Precipitation: Ethanol is slowly added to the hot aqueous solution until a slight turbidity persists.

-

Causality: Sodium 4-methyl-2-oxovalerate is less soluble in ethanol than in water. Adding ethanol reduces the overall solubility of the salt in the mixed solvent system, inducing precipitation.

-

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Causality: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the solution.

-

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

-

Causality: Washing with cold ethanol removes any residual soluble impurities without dissolving a significant amount of the product. Vacuum drying removes residual solvents.

-

Analytical Characterization

To ensure the identity and purity of the synthesized sodium 4-methyl-2-oxovalerate, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for its quantification in various matrices.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of a suitable buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

Procedure:

-

Sample Preparation: A standard solution of sodium 4-methyl-2-oxovalerate is prepared in the mobile phase. The synthesized sample is also dissolved in the mobile phase.

-

Injection: A fixed volume (e.g., 20 µL) of the sample solution is injected onto the column.

-

Detection: The eluent is monitored at a wavelength where the α-keto acid absorbs, typically around 210 nm.

-

Quantification: The purity of the sample can be determined by the area percentage of the main peak. For quantification in biological samples, a calibration curve should be generated using standards of known concentrations.

-

Self-Validation: The method is validated by assessing its linearity, accuracy, precision, and limit of detection and quantification. This ensures the reliability of the obtained results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of sodium 4-methyl-2-oxovalerate.

Experimental Protocol: ¹H NMR Analysis

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).

Expected ¹H NMR Spectrum (in D₂O):

-

δ ~2.2 ppm (doublet): CH₂ group adjacent to the CH group.

-

δ ~2.1 ppm (multiplet): CH group.

-

δ ~0.9 ppm (doublet): Two equivalent CH₃ groups.

Quantitative NMR (qNMR):

For accurate purity determination, qNMR can be employed using a certified internal standard.

-

Internal Standard Selection: An internal standard that has a known purity, is stable, does not react with the sample, and has a signal that does not overlap with the analyte signals is chosen (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

-

Sample Preparation: Accurately weigh the sodium 4-methyl-2-oxovalerate sample and the internal standard and dissolve them in a known volume of D₂O.

-

Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).

-

Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_standard = Purity of the internal standard

-

Causality: qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei. By comparing the integral of a known amount of a certified standard to the analyte, an accurate and absolute quantification can be achieved without the need for a calibration curve of the analyte itself.

-

Biological Role and Pathophysiological Significance

Sodium 4-methyl-2-oxovalerate (α-ketoisocaproate) is a central molecule in the catabolism of the branched-chain amino acid leucine.

Branched-Chain Amino Acid (BCAA) Metabolism

The initial step in the breakdown of leucine, isoleucine, and valine is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their respective α-keto acids.[3] Leucine is converted to α-ketoisocaproate. This reaction primarily occurs in skeletal muscle.

Caption: Catabolism of Leucine to α-Ketoisocaproate.

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][7] This enzymatic complex is responsible for the irreversible oxidative decarboxylation of α-ketoisocaproate and the other branched-chain α-keto acids. A defect in this complex leads to the accumulation of BCAAs and their corresponding α-keto acids in blood, urine, and cerebrospinal fluid.[4][7]

The accumulation of α-ketoisocaproate is particularly neurotoxic and is a major contributor to the neurological damage seen in MSUD patients, which includes intellectual disability, seizures, and cerebral edema.[7]

Mechanism of Neurotoxicity

The neurotoxic effects of elevated α-ketoisocaproate levels are multifactorial and primarily revolve around the disruption of mitochondrial function and the induction of oxidative stress.

Mitochondrial Dysfunction:

-

Inhibition of the Electron Transport Chain: α-Ketoisocaproate has been shown to inhibit the activity of mitochondrial complexes I and II, leading to impaired ATP production.[10]

-

Uncoupling of Oxidative Phosphorylation: It can act as an uncoupler, dissipating the proton gradient across the inner mitochondrial membrane, further compromising energy production.

-

Inhibition of the Krebs Cycle: α-Ketoisocaproate can inhibit key enzymes of the Krebs cycle, such as α-ketoglutarate dehydrogenase.

Oxidative Stress:

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain leads to an increased leakage of electrons and the subsequent generation of superoxide radicals and other ROS.

-

Depletion of Antioxidant Defenses: The increased oxidative load can overwhelm the cell's antioxidant capacity, leading to damage to lipids, proteins, and DNA.

Caption: Neurotoxicity pathway of α-ketoisocaproate.

Conclusion

Sodium 4-methyl-2-oxovalerate is a vital molecule for researchers studying branched-chain amino acid metabolism and the pathophysiology of Maple Syrup Urine Disease. A thorough understanding of its chemical properties, coupled with robust methods for its synthesis, purification, and analysis, is essential for advancing research in these areas. The insights into its neurotoxic mechanisms underscore its importance as a therapeutic target and a biomarker for MSUD. This guide provides a foundational framework for professionals in drug development and scientific research to effectively work with and understand this critical compound.

References

-

PubChem. Sodium 4-methyl-2-oxovalerate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. sodium 4-methyl-2-oxovalerate. [Link]

-

Pharmaffiliates. 4-Methyl-2-oxovaleric Acid-13C3 Sodium Salt. [Link]

-

PubChem. 4-Methyl-2-oxovaleric acid. National Center for Biotechnology Information. [Link]

-

Wajner, M., et al. (2000). alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats. Metabolic brain disease, 15(4), 289–302. [Link]

-

Blackburn, P. R., et al. (2017). Maple Syrup Urine Disease: Mechanisms and Management. The application of clinical genetics, 10, 57–66. [Link]

-

Dancis, J., Hutzler, J., & Levitz, M. (1963). The degradation of the branched chain keto acids in maple syrup urine disease. Biochimica et biophysica acta, 77, 523–525. [Link]

-

Sgaravatti, Â., et al. (2003). Inhibition of brain energy metabolism by the α-keto acids accumulating in maple syrup urine disease. Biochimica et biophysica acta, 1639(3), 232–238. [Link]

-

Exposome-Explorer. 4-Methyl-2-oxovaleric acid (Compound). [Link]

-

Funchal, C., et al. (2007). Effect of the branched-chain alpha-keto acids accumulating in maple syrup urine disease on S100B release from glial cells. Journal of the neurological sciences, 258(1-2), 108–114. [Link]

-

PubChem. alpha-Keto-beta-methylvaleric acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 4-methoxycarbonyl-2-methyl-1,3-oxazole. [Link]

-

Scent.vn. Sodium 4-methyl-2-oxovalerate (CAS 4502-00-5). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Synthesis of Essential Amino Acids from Their α-Keto Analogues by Perfused Rat Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-ketoisocaproate is not a true substrate for ATP production by pancreatic beta-cell mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-ketoisocaproic acid and leucine provoke mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Sodium Alpha-Ketoisocaproate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium alpha-ketoisocaproate (KIC), the sodium salt of 4-methyl-2-oxovaleric acid, is a critical intermediate in the metabolism of the branched-chain amino acid, leucine.[1] Its significance extends from clinical applications in managing metabolic disorders to its use as a nutritional supplement and a precursor in biotechnological manufacturing.[2][3] This guide provides a comprehensive overview of the primary synthesis pathways for sodium alpha-ketoisocaproate, detailing both established chemical methodologies and emerging biocatalytic routes. Each described protocol is underpinned by a rationale for the experimental choices, ensuring a blend of theoretical understanding and practical applicability for professionals in the field. This document serves as a technical resource, offering detailed procedural insights, comparative analysis of synthetic strategies, and a robust framework for the production and characterization of this important keto acid.

Introduction: The Scientific and Commercial Landscape of Sodium Alpha-Ketoisocaproate

Alpha-ketoisocaproic acid and its sodium salt are metabolic products of L-leucine catabolism.[2] In clinical settings, KIC is notably associated with maple syrup urine disease, a metabolic disorder characterized by the body's inability to break down branched-chain amino acids, leading to an accumulation of their corresponding keto acids.[2] Beyond its role as a biomarker, sodium alpha-ketoisocaproate is utilized in therapeutic interventions, particularly in the management of chronic kidney disease, where it can help to reduce the nitrogen load on the kidneys.[3] Furthermore, its potential to stimulate protein synthesis has led to its inclusion in nutritional supplements aimed at athletes and individuals with muscle-wasting conditions.[4]

From a commercial perspective, the synthesis of sodium alpha-ketoisocaproate is driven by the pharmaceutical and nutraceutical industries. The demand for high-purity KIC necessitates robust and efficient manufacturing processes. While traditional chemical synthesis has been the mainstay of production, there is a growing interest in biocatalytic methods that offer the promise of greener, more sustainable manufacturing.[5] This guide will explore both avenues, providing a critical evaluation of their respective merits and challenges.

Chemical Synthesis Pathways: A Detailed Exploration

Chemical synthesis remains a prevalent method for the industrial production of sodium alpha-ketoisocaproate. These methods often involve multi-step reactions and require careful control of reaction conditions to achieve high yields and purity.

Synthesis via Grignard Reaction with Diethyl Oxalate

A classic and versatile approach to the synthesis of α-keto acids involves the reaction of a Grignard reagent with a dialkyl oxalate. In the case of sodium alpha-ketoisocaproate, isobutylmagnesium bromide is reacted with diethyl oxalate.

Reaction Scheme:

Figure 1: Grignard reaction pathway for the synthesis of Sodium α-Ketoisocaproate.

Experimental Protocol:

Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the addition is complete, reflux the mixture gently until the magnesium is consumed, yielding a solution of isobutylmagnesium bromide.

Step 2: Reaction with Diethyl Oxalate

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Slowly add a solution of diethyl oxalate in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Hydrolysis and Formation of α-Ketoisocaproic Acid

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the intermediate magnesium salt.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude α-ketoisocaproic acid.

Step 4: Formation of Sodium α-Ketoisocaproate and Purification

-

Dissolve the crude α-ketoisocaproic acid in a suitable solvent such as ethanol.

-

Slowly add a stoichiometric amount of sodium hydroxide or sodium ethoxide solution while monitoring the pH.

-

The sodium salt will precipitate out of the solution. The precipitation can be enhanced by cooling or by the addition of a less polar co-solvent.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield sodium alpha-ketoisocaproate.

Causality and Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. The choice of diethyl oxalate provides the necessary two-carbon keto-ester synthon. The reaction is highly sensitive to moisture and protic solvents, necessitating anhydrous conditions. The final neutralization step with a sodium base is a straightforward acid-base reaction to form the desired salt.

Synthesis from Malonate Esters

An alternative chemical synthesis route starts from malonic esters, which are readily available and relatively inexpensive starting materials. This multi-step process involves alkylation, oximation, and subsequent hydrolysis. A Chinese patent describes a similar method for preparing alpha-keto esters.[6]

Reaction Scheme:

Figure 2: Synthesis of Sodium α-Ketoisocaproate from diethyl malonate.

Experimental Protocol:

Step 1: Alkylation of Diethyl Malonate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Slowly add diethyl malonate to the sodium ethoxide solution with stirring.

-

After the formation of the enolate, add isobutyl bromide dropwise and reflux the mixture for several hours to ensure complete alkylation.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and distill under reduced pressure to obtain pure diethyl isobutylmalonate.

Step 2: Oximation

-

Dissolve the diethyl isobutylmalonate in a suitable solvent.

-

React with a nitroso compound, such as ethyl nitrite in the presence of a base, to form the corresponding α-ketoxime acid ester.[6]

Step 3: Hydrolysis to α-Ketoisocaproic Acid

-

Hydrolyze the α-ketoxime acid ester under acidic conditions to yield α-ketoisocaproic acid. This step cleaves both the ester and the oxime functionalities.

Step 4: Formation of Sodium Salt

-

Neutralize the resulting α-ketoisocaproic acid with a stoichiometric amount of sodium hydroxide to form the sodium salt.

-

Isolate and purify the sodium alpha-ketoisocaproate as described in the Grignard method.

Causality and Rationale: This pathway leverages the acidity of the α-protons of malonic esters, allowing for facile alkylation. The subsequent oximation and hydrolysis provide a route to the α-keto acid functionality. This method offers good control over the introduction of the isobutyl side chain.

Biocatalytic Synthesis: A Sustainable Alternative

Biocatalytic methods for the synthesis of sodium alpha-ketoisocaproate are gaining traction as they offer several advantages over traditional chemical routes, including milder reaction conditions, higher specificity, and a reduced environmental footprint. The most common biocatalytic approach involves the oxidative deamination of L-leucine.

Whole-Cell Biotransformation using E. coli

A study has demonstrated the efficient one-step biosynthesis of α-ketoisocaproate from L-leucine using a whole-cell biocatalyst of Escherichia coli expressing an L-amino acid deaminase from Proteus vulgaris.[5]

Reaction Scheme:

Figure 3: Biocatalytic synthesis of Sodium α-Ketoisocaproate from L-Leucine.

Experimental Protocol (Adapted from published research):

Step 1: Biocatalyst Preparation

-

Cultivate the recombinant E. coli strain expressing L-amino acid deaminase in a suitable growth medium.

-

Induce the expression of the enzyme, for example, with lactose.

-

Harvest the cells by centrifugation and wash them with a buffer solution.

Step 2: Biotransformation

-

Prepare a reaction mixture containing L-leucine as the substrate in a buffer solution (e.g., pH 7.5).

-

Add the prepared whole-cell biocatalyst to the reaction mixture.

-

Incubate the reaction at an optimized temperature (e.g., 35°C) with agitation for a specific duration (e.g., 20 hours).[5]

Step 3: Product Isolation and Purification

-

Separate the biocatalyst from the reaction mixture by centrifugation or filtration.

-

The supernatant containing the α-ketoisocaproic acid can be further purified.

-

Adjust the pH of the supernatant with sodium hydroxide to form the sodium salt.

-

Further purification steps may include extraction, chromatography, and crystallization to obtain high-purity sodium alpha-ketoisocaproate.

Causality and Rationale: This method harnesses the catalytic power of the L-amino acid deaminase enzyme to specifically convert L-leucine to α-ketoisocaproic acid. The use of a whole-cell biocatalyst eliminates the need for enzyme purification, making the process more cost-effective. The reaction conditions are mild, which minimizes the formation of byproducts.

Table 1: Comparison of Synthesis Pathways

| Feature | Grignard Reaction | Malonate Synthesis | Biocatalytic Synthesis |

| Starting Materials | Isobutyl bromide, Diethyl oxalate | Diethyl malonate, Isobutyl halide | L-Leucine |

| Reaction Conditions | Anhydrous, often cryogenic | Reflux, anhydrous for alkylation | Aqueous, mild temperature and pH |

| Number of Steps | 3-4 | 4 | 2-3 (including biocatalyst prep) |

| Key Advantages | Versatile, well-established | Inexpensive starting materials | High specificity, sustainable |

| Key Disadvantages | Moisture sensitive, pyrophoric reagents | Multi-step, potential for byproducts | Biocatalyst preparation required |

| Typical Yield | Moderate to high | Moderate | High conversion rates reported[5] |

Purification and Analytical Characterization

Regardless of the synthesis pathway, the final product must be purified and characterized to ensure it meets the required quality standards for its intended application.

Purification Techniques:

-

Crystallization: This is a common method for purifying the final sodium salt. The choice of solvent is critical to achieve high purity and yield.

-

Chromatography: Techniques such as ion-exchange chromatography can be used to remove impurities.[7]

-

Extraction: Liquid-liquid extraction can be employed to separate the product from the reaction mixture, particularly in the workup of chemical syntheses.

Analytical Characterization:

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized sodium alpha-ketoisocaproate.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify any impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

| Elemental Analysis | To confirm the elemental composition of the compound. |

Conclusion and Future Outlook

The synthesis of sodium alpha-ketoisocaproate can be achieved through both robust chemical methods and promising biocatalytic routes. The choice of synthesis pathway will depend on factors such as the desired scale of production, cost considerations, and environmental impact. While chemical synthesis methods like the Grignard reaction and the malonate synthesis are well-established, they often involve harsh reaction conditions and the use of hazardous reagents.

Biocatalytic synthesis, particularly through whole-cell biotransformation, presents a more sustainable and environmentally friendly alternative. Future research in this area is likely to focus on the development of more efficient and robust biocatalysts through protein engineering and metabolic engineering of the host microorganisms. The optimization of downstream processing for the purification of the biocatalytically produced sodium alpha-ketoisocaproate will also be a key area of development. As the demand for this important molecule continues to grow, the evolution of its synthesis pathways will be critical in meeting the needs of the pharmaceutical and nutraceutical industries.

References

- CN103382152A - Preparation method of alpha-keto ester - Google P

-

One-step biosynthesis of α-ketoisocaproate from l-leucine by an Escherichia coli whole-cell biocatalyst expressing an l-amino acid deaminase from Proteus vulgaris - ResearchGate. (URL: [Link])

-

Process for the manufacture of SNAC (salcaprozate sodium) - Justia Patents. (URL: [Link])

-

The mechanism of alpha-ketoisocaproate oxygenase. Formation of beta-hydroxyisovalerate ... - PubMed. (URL: [Link])

-

a-Ketoisocaproic Acid - Rupa Health. (URL: [Link])

- US4031130A - Aliphatic β-keto esters - Google P

-

Purification and characterization of an alpha-ketoisocaproate oxygenase of rat liver - PubMed. (URL: [Link])

- US20200281881A1 - Alpha Keto Acid Compositions for Treating Hypo-Albuminemia - Google P

-

The mechanism of alpha-ketoisocaproate oxygenase. Formation of beta-hydroxyisovalerate from alpha-ketoisocaproate - ResearchGate. (URL: [Link])

- US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google P

-

L-[1-11C]Leucine: Routine Synthesis by Enzymatic Resolution - Journal of Nuclear Medicine. (URL: [Link])

-

The Conversion of Leucine to Alpha-Ketoisocaproic Acid and Its Metabolic Consequences for Escherichia Coli K12 - PubMed. (URL: [Link])

-

α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - MDPI. (URL: [Link])

-

Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs - PMC - NIH. (URL: [Link])

- US2009868A - Method of preparing leucine - Google P

-

α-Ketoisocaproic acid - Wikipedia. (URL: [Link])

-

α-Ketoisocaproate and β-hydroxy-β-methyl butyrate regulate fatty acid composition and lipid metabolism in skeletal muscle of growing pigs - PubMed. (URL: [Link])

Sources

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. US20200281881A1 - Alpha Keto Acid Compositions for Treating Hypo-Albuminemia - Google Patents [patents.google.com]

- 4. Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

An In-Depth Technical Guide to 4-Methyl-2-oxopentanoic Acid Sodium Salt: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling a Key Metabolite

4-Methyl-2-oxopentanoic acid, also known by its common name α-ketoisocaproate (KIC), is more than just a simple organic molecule. As the keto acid analog of the essential amino acid L-leucine, it sits at a critical crossroads of cellular metabolism.[1] Its story is intrinsically linked to the history of inborn errors of metabolism, and its biological significance continues to unfold in modern research, from understanding neurological diseases to developing novel therapeutics for muscle wasting and metabolic disorders. This guide provides a comprehensive overview of the discovery, history, synthesis, biological roles, and diverse applications of its sodium salt form, tailored for the scientific community.

Discovery and Historical Context: A Link to Maple Syrup Urine Disease

The discovery of 4-methyl-2-oxopentanoic acid is deeply rooted in the investigation of a rare and devastating inherited metabolic disorder. In 1954, John H. Menkes and his colleagues described a "new syndrome" characterized by progressive familial infantile cerebral dysfunction.[1][2][3][4][5][6] A distinctive feature of this condition, as noted by a mother of affected infants, was a peculiar maple syrup-like odor in the urine.[2]

It was in 1959 that Joseph Dancis and his collaborators definitively linked this clinical presentation to the accumulation of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding keto acids in the blood and urine.[2] This condition was subsequently named Maple Syrup Urine Disease (MSUD). Through their work, 4-methyl-2-oxopentanoic acid (from leucine), along with α-keto-β-methylvaleric acid (from isoleucine) and α-ketoisovaleric acid (from valine), were identified as the key metabolites accumulating due to a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[1] This seminal research not only elucidated the biochemical basis of MSUD but also marked the formal discovery and characterization of 4-methyl-2-oxopentanoic acid as a significant biological molecule.

Chemical Properties and Synthesis

4-Methyl-2-oxopentanoic acid sodium salt is the sodium salt of a branched-chain α-keto acid.[7] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₉NaO₃ |

| Molecular Weight | 152.12 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Melting Point | >280 °C (decomposes) |

| CAS Number | 4502-00-5 |

General Synthesis of α-Keto Acids

The synthesis of α-keto acids can be achieved through various methods, including the oxidation of α-hydroxy acids, the hydrolysis of acyl cyanides, and the reaction of Grignard reagents with dialkyl oxalates.[8] Another common approach involves the oxidative deamination of the corresponding α-amino acid.

Experimental Protocol: Synthesis of 4-Methyl-2-oxopentanoic Acid

While a specific, detailed protocol for the synthesis of 4-methyl-2-oxopentanoic acid sodium salt from a readily available starting material is not extensively documented in readily accessible literature, a general and plausible approach involves the oxidation of the corresponding α-hydroxy acid, 2-hydroxy-4-methylpentanoic acid.

Principle: This synthesis relies on the selective oxidation of the secondary alcohol group of 2-hydroxy-4-methylpentanoic acid to a ketone, yielding the desired α-keto acid. A variety of oxidizing agents can be employed for this transformation.

Step-by-Step Methodology:

-

Starting Material: Begin with 2-hydroxy-4-methylpentanoic acid.

-

Oxidation: A suitable oxidizing agent, such as potassium permanganate (KMnO₄) under controlled pH and temperature, or a milder, more selective reagent like pyridinium chlorochromate (PCC) or a Swern oxidation, is used. The choice of oxidant is critical to avoid over-oxidation and cleavage of the carbon chain.

-

Reaction Conditions: The reaction is typically carried out in an appropriate solvent (e.g., acetone for KMnO₄, dichloromethane for PCC) and may require cooling to manage the reaction's exothermicity.

-

Work-up: After the reaction is complete, the mixture is worked up to remove the oxidant byproducts. This may involve filtration, extraction, and washing steps.

-

Purification: The crude 4-methyl-2-oxopentanoic acid is then purified, for example, by recrystallization or chromatography.

-

Salt Formation: To obtain the sodium salt, the purified acid is dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide. The sodium salt will then precipitate out of the solution and can be collected by filtration and dried.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the product should also be compared to the literature value.

Biochemical Role and Metabolic Significance

4-Methyl-2-oxopentanoic acid is a central intermediate in the catabolism of L-leucine.[1] This metabolic pathway is crucial for energy production and the synthesis of other biomolecules.

Leucine Catabolism Pathway

The breakdown of leucine is a multi-step process that occurs primarily in the mitochondria of muscle, adipose tissue, kidney, and brain.

Caption: Leucine catabolism pathway highlighting the role of 4-Methyl-2-oxopentanoic acid.

In the first step, L-leucine undergoes reversible transamination, catalyzed by branched-chain amino acid transaminase (BCAT), to form 4-methyl-2-oxopentanoic acid.[1] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKAD) complex irreversibly decarboxylates 4-methyl-2-oxopentanoic acid to isovaleryl-CoA. This is the rate-limiting step in leucine catabolism and the site of the genetic defect in MSUD.[1] Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of fatty acids and cholesterol.

Role in Maple Syrup Urine Disease (MSUD)

In individuals with MSUD, the deficiency of the BCKAD complex leads to the accumulation of 4-methyl-2-oxopentanoic acid and other branched-chain keto acids in tissues and bodily fluids.[1] These accumulating keto acids are neurotoxic and are responsible for the severe neurological symptoms associated with the disease, including intellectual disability, seizures, and cerebral edema. The characteristic maple syrup odor is also attributed to the presence of these compounds.

Applications in Research and Drug Development

The unique biological activities of 4-methyl-2-oxopentanoic acid sodium salt have led to its use in various research and potential therapeutic applications.

Stimulation of Muscle Protein Synthesis

One of the most well-studied effects of 4-methyl-2-oxopentanoic acid is its ability to stimulate muscle protein synthesis.[9][10] As a metabolite of leucine, it is thought to play a role in the anabolic signaling pathways within muscle cells. This has led to its investigation as a potential therapeutic agent for conditions associated with muscle wasting, such as sarcopenia, cachexia, and immobilization.

| Study Type | Model | Key Findings | Reference |

| In vivo | Neonatal pigs | Infusion of KIC stimulated skeletal muscle protein synthesis to a similar extent as leucine. | [9] |

| In vitro | L6 myotubes | KIC treatment increased the phosphorylation of key proteins in the mTOR signaling pathway, a central regulator of protein synthesis. | [10] |

Diagnostic and Research Tool for MSUD

4-Methyl-2-oxopentanoic acid sodium salt serves as a crucial biomarker for the diagnosis and monitoring of MSUD.[11] Its quantification in blood and urine is a standard diagnostic procedure. Furthermore, isotopically labeled versions of 4-methyl-2-oxopentanoic acid sodium salt are used as tracers in research to study the pathophysiology of MSUD and to evaluate the efficacy of potential therapies.[12]

Industrial Applications

Beyond its biomedical significance, 4-methyl-2-oxopentanoic acid and its sodium salt have applications in the food and fragrance industries. It is used as a flavoring agent, contributing to cheesy, fruity, and sweet aroma profiles.[4][13][14]

Future Directions and Conclusion

The journey of 4-methyl-2-oxopentanoic acid sodium salt from a mysterious urinary substance in a rare disease to a molecule of interest in muscle metabolism and industrial applications highlights the interconnectedness of basic and applied scientific research. Future investigations are likely to focus on further elucidating the precise molecular mechanisms by which it stimulates muscle protein synthesis, with the goal of developing more targeted and effective therapies for muscle wasting conditions. Additionally, its role as a key metabolite in other metabolic states and its potential as a biomarker for other diseases warrant further exploration. For drug development professionals, understanding the synthesis, biological activity, and analytical methods for 4-methyl-2-oxopentanoic acid sodium salt is essential for harnessing its therapeutic potential.

References

- Dancis, J., Levitz, M., Miller, S., & Westall, R. G. (1959). Maple syrup urine disease. British Medical Journal, 1(5114), 91–93.

- Menkes, J. H., Hurst, P. L., & Craig, J. M. (1954). A new syndrome: progressive familial infantile cerebral dysfunction associated with an unusual urinary substance.

- Escobar, J., Frank, J. W., Suryawan, A., Nguyen, H. V., Van Horn, C. G., Hutson, S. M., & Davis, T. A. (2010). Leucine and α-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs. The Journal of Nutrition, 140(8), 1418–1424.

- Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Leucine as a regulator of whole body and skeletal muscle protein metabolism in humans. The American Journal of Physiology, 263(5 Pt 1), E928–E934.

-

PubChem. (n.d.). 4-Methyl-2-oxovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-2-oxovaleric acid. Retrieved from [Link]

-

Rupa Health. (n.d.). a-Ketoisocaproic Acid. Retrieved from [Link]

-

Maple Syrup Urine Disease. (2014, April 3). In Experimental Breakthrough. WordPress.com. Retrieved from [Link]

- Menkes, J. H. (1979). This week's citation classic: A new syndrome: progressive familial infantile cerebral dysfunction associated with an unusual urinary substance. Current Contents/Clinical Practice, 7(20), 16.

-

PubChem. (n.d.). Sodium 4-methyl-2-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 27). α-Ketoisocaproic acid. In Wikipedia. Retrieved from [Link]

-

The Good Scents Company. (n.d.). sodium 4-methyl-2-oxovalerate. Retrieved from [Link]

- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(5), 541–566.

-

Organic Syntheses. (n.d.). α-Ketoglutaric Acid. Retrieved from [Link]

-

Government of Canada. (2023, October 28). Chemical Substance - 4-Methyl-2-oxopentanoic acid, sodium salt. Retrieved from [Link]

- Hutson, S. M., & Harper, A. E. (1981). Blood and tissue branched-chain amino and α-keto acid concentrations: effect of diet, starvation, and disease. The American Journal of Clinical Nutrition, 34(2), 173–183.

-

ThaiScience. (n.d.). Maple Syrup Urine Disease in Thai Infants. Retrieved from [Link]

-

Foodb. (n.d.). 4-Methyl-2-oxopentanoic acid. Retrieved from [Link]

- Journal of Hospital Medicine. (2007). Vomiting—Again?. Journal of Hospital Medicine, 2(3), 190-192.

- Li, H., Wang, S., & Li, Y. (2021). A classic case of maple syrup urine disease and a novel mutation in the BCKDHA gene. Journal of International Medical Research, 49(1), 300060520984857.

Sources

- 1. Leucinosis, or maple syrup urine disease (lecture and a clinical case) - Tsareva - Almanac of Clinical Medicine [almclinmed.ru]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. thaiscience.info [thaiscience.info]

- 6. academic.oup.com [academic.oup.com]

- 7. 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 12. Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of the oxidation of 2-hydroxy-2-methylpropanoic acid by silver(II) ions complexed with 2,2′-bipyridine in aqueous nitrate media - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Function of Sodium 4-Methyl-2-Oxovalerate in Cellular Energy Production

Preamble: Beyond a Simple Metabolite

Sodium 4-methyl-2-oxovalerate, more commonly known in biochemical literature as α-ketoisocaproate (α-KIC), represents a critical nexus in cellular metabolism.[1][2] Derived from the essential branched-chain amino acid (BCAA) leucine, its metabolic fate is inextricably linked to the core processes of energy generation.[2] This guide moves beyond a superficial description, delving into the mechanistic underpinnings of α-KIC's role as a fuel source, its regulation, and the profound consequences of its dysmetabolism. We will explore the intricate enzymatic machinery that processes this keto acid and provide validated experimental frameworks for its investigation, offering researchers and drug development professionals a comprehensive resource grounded in established biochemical principles.

Section 1: The Origin Story - From Essential Amino Acid to High-Energy Precursor

The journey of α-KIC begins with the catabolism of leucine, an essential amino acid that cannot be synthesized de novo by mammals.[3] This initial, reversible step occurs predominantly in skeletal muscle and involves the transfer of leucine's amino group to α-ketoglutarate, a reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) .[2] This transamination yields α-KIC and glutamate, effectively converting an amino acid into a carbon skeleton that can be channeled into energy pathways.[2]

The subsequent step is the first committed and rate-limiting stage in leucine catabolism: the irreversible oxidative decarboxylation of α-KIC. This is orchestrated by the branched-chain α-keto acid dehydrogenase complex (BCKDHc) , a large, multi-enzyme complex located within the mitochondrial matrix.[3][4] The BCKDHc is a sophisticated piece of molecular machinery, composed of three catalytic components (E1, E2, and E3), which collectively convert α-KIC into isovaleryl-CoA , releasing a molecule of CO2 and reducing NAD+ to NADH in the process.[3][5] The activity of BCKDHc is tightly regulated, primarily through phosphorylation by BCKDH kinase (BCKDK), making this a critical control point in BCAA metabolism.[3]

Section 2: Fueling the Citric Acid Cycle

The conversion of α-KIC to isovaleryl-CoA is only the beginning of its journey toward energy production. Isovaleryl-CoA undergoes a series of enzymatic reactions, ultimately yielding Acetyl-CoA , a universal substrate for the Citric Acid Cycle (also known as the Krebs Cycle).[1][2] Acetyl-CoA is the common entry point for the aerobic metabolism of carbohydrates, fatty acids, and amino acids, highlighting the central role of α-KIC in integrating nutrient catabolism.[6]

Within the mitochondrial matrix, Acetyl-CoA donates its two-carbon acetyl group to the four-carbon molecule oxaloacetate.[7][8] This condensation reaction, catalyzed by citrate synthase, forms the six-carbon molecule citrate and initiates a series of eight reactions that constitute the Krebs Cycle.[8][9] The cycle's primary energetic output is not direct ATP production (only one molecule of GTP, equivalent to ATP, is formed per cycle), but rather the generation of high-energy electron carriers: NADH and FADH2 .[7] For each molecule of Acetyl-CoA that enters the cycle, three molecules of NADH and one molecule of FADH2 are produced.

These reducing equivalents, NADH and FADH2, are the critical link between the Krebs Cycle and the final, high-yield stage of energy production: oxidative phosphorylation.

Section 3: Driving Oxidative Phosphorylation and ATP Synthesis

Oxidative phosphorylation is the process where the vast majority of cellular ATP is generated. It occurs at the inner mitochondrial membrane and involves two tightly coupled components: the Electron Transport Chain (ETC) and ATP synthase.

-

Electron Transport Chain (ETC): NADH and FADH2, carrying high-energy electrons derived from the oxidation of α-KIC's carbon skeleton, donate these electrons to a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane. As electrons are passed down this chain, energy is released and used by Complexes I, III, and IV to pump protons (H+) from the mitochondrial matrix into the intermembrane space.[10] This action creates a powerful electrochemical gradient, often referred to as the proton-motive force.

-

ATP Synthase: The culmination of this process is driven by the enzyme ATP synthase (also known as Complex V).[11] This remarkable molecular motor allows protons to flow back down their concentration gradient into the matrix. The energy dissipated by this flow is harnessed by ATP synthase to catalyze the phosphorylation of ADP to ATP, the cell's primary energy currency.[12]

Therefore, by serving as a potent source of Acetyl-CoA, α-KIC directly fuels the Krebs Cycle, which in turn supplies the reducing equivalents necessary to power the ETC and generate the proton gradient that drives the synthesis of approximately 30 molecules of ATP per molecule of glucose fully oxidized.[13]

Section 4: Pathophysiological Insight - The Consequences of Impaired Metabolism

The critical importance of the α-KIC metabolic pathway is starkly illustrated by the genetic disorder Maple Syrup Urine Disease (MSUD) .[1] MSUD is caused by a deficiency in the BCKDHc enzyme complex, leading to the accumulation of BCAAs and their corresponding branched-chain keto acids, including α-KIC, in blood, urine, and tissues.[14][15]

This accumulation is highly toxic, particularly to the central nervous system.[16] Elevated concentrations of α-KIC are directly implicated in the severe neurological symptoms seen in MSUD patients. From a bioenergetic standpoint, the pathology is multifaceted:

-

Mitochondrial Dysfunction: Studies have shown that high levels of α-KIC can directly impair mitochondrial function. It has been observed to decrease the activity of ETC complexes, specifically Complex I (NADH dehydrogenase) and the Complex II-III segment.[14][16]

-

Increased Oxidative Stress: The accumulation of α-KIC is associated with an increased production of reactive oxygen species (ROS) within the mitochondria.[16] This oxidative stress can damage mitochondrial components, further crippling the cell's ability to produce ATP efficiently.

These findings underscore a crucial concept: while α-KIC is a vital fuel when properly metabolized, its accumulation due to enzymatic defects transforms it from a substrate for energy production into a potent mitochondrial toxin.

Section 5: A Practical Guide to Investigating α-KIC Function

To quantify the impact of α-KIC on cellular bioenergetics, rigorous experimental methodologies are required. Here, we outline a standard workflow using extracellular flux analysis, a cornerstone technique for metabolic research.

Experimental Protocol: Assessing the Impact of α-KIC on Cellular Respiration

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.

Objective: To determine if α-KIC can serve as a substrate to fuel mitochondrial respiration.

Methodology:

-

Cell Culture: Plate adherent cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a specialized cell culture microplate and grow to optimal confluency.

-

Assay Medium Preparation: Prepare a substrate-limited assay medium. Typically, this is a DMEM base lacking glucose, pyruvate, and glutamine. This forces the cells to rely on exogenously supplied substrates.

-

Substrate Injection: Load the instrument's drug ports with the compounds for sequential injection:

-

Port A: Sodium 4-methyl-2-oxovalerate (α-KIC) or vehicle control.

-

Port B: Oligomycin (an ATP synthase inhibitor, to measure ATP-linked respiration).[11]

-

Port C: FCCP (a protonophore that uncouples the ETC to reveal maximal respiration).

-

Port D: Rotenone & Antimycin A (Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).

-

-

Assay Execution: The instrument will measure the basal OCR, then sequentially inject the compounds, measuring the OCR after each injection to determine key respiratory parameters.

Sources

- 1. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]

- 2. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 3. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]